molecular formula C15H22Cl2N2O2 B4863389 2-[4-Chloro-2-[(cyclohexylamino)methyl]phenoxy]acetamide;hydrochloride

2-[4-Chloro-2-[(cyclohexylamino)methyl]phenoxy]acetamide;hydrochloride

Cat. No.: B4863389
M. Wt: 333.2 g/mol
InChI Key: CWQAOSKFINXWMO-UHFFFAOYSA-N
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Description

2-[4-Chloro-2-[(cyclohexylamino)methyl]phenoxy]acetamide;hydrochloride is a chemical compound with the molecular formula C15H22Cl2N2O2. It is known for its unique structure, which includes a chloro-substituted phenoxy group and a cyclohexylamino moiety.

Preparation Methods

The synthesis of 2-[4-Chloro-2-[(cyclohexylamino)methyl]phenoxy]acetamide;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-2-nitrophenol and cyclohexylamine.

    Reaction Conditions: The nitrophenol is first reduced to the corresponding amine using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Coupling Reaction: The resulting amine is then coupled with chloroacetic acid in the presence of a base like sodium hydroxide to form the desired acetamide derivative.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-[4-Chloro-2-[(cyclohexylamino)methyl]phenoxy]acetamide;hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium hydroxide, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[4-Chloro-2-[(cyclohexylamino)methyl]phenoxy]acetamide;hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-Chloro-2-[(cyclohexylamino)methyl]phenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

2-[4-Chloro-2-[(cyclohexylamino)methyl]phenoxy]acetamide;hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-chloro-2-[(cyclohexylamino)methyl]phenoxy]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2.ClH/c16-12-6-7-14(20-10-15(17)19)11(8-12)9-18-13-4-2-1-3-5-13;/h6-8,13,18H,1-5,9-10H2,(H2,17,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQAOSKFINXWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=C(C=CC(=C2)Cl)OCC(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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